Fucoxanthin

Inflammation Immunology Carotenoid Pharmacology

Fucoxanthin's unique allene bond and epoxy group enable UCP1-mediated WAT browning and P-gp chemosensitization but impose first-order degradation kinetics under thermal/photic stress. Verified purity and cold-chain logistics are essential for reproducible adipocyte browning, MDR reversal, and anti-inflammatory assays. • ≥98% (HPLC); MW 658.9 g/mol; λmax 450 nm; DMSO-soluble (>50 mg/mL) • Upregulates UCP1 in WAT; reduces P-gp to 12% of control (vs. 24% canthaxanthin) • 53-fold synergy with 5-FU; 10.7% greater cytoprotection vs. astaxanthin in RAW 264.7 • Ships blue ice; store -20°C, protected from light

Molecular Formula C42H58O6
Molecular Weight 658.9 g/mol
CAS No. 3351-86-8
Cat. No. B1674175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFucoxanthin
CAS3351-86-8
Synonymsfucoxanthin
fucoxanthin, (3S,3'S,5R,5'R,6S,6'R,cis)-isomer
fucoxanthin, (6'R,13'-cis)-isomer
fucoxanthin, (6'R,13-cis)-isomer
fucoxanthin, (6'S)-isome
Molecular FormulaC42H58O6
Molecular Weight658.9 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C
InChIInChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,40+,41+,42-/m0/s1
InChIKeySJWWTRQNNRNTPU-ABBNZJFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fucoxanthin Specifications & Procurement


Fucoxanthin (CAS 3351-86-8) is a marine-derived xanthophyll carotenoid characterized by its unique allene bond (C=C=C) and epoxy group [1]. It is predominantly sourced from brown algae and diatoms, with commercial analytical standards and research-grade material typically supplied at purities of ≥95% to ≥98% (HPLC) . The compound exhibits a molecular weight of 658.9 g/mol, a characteristic λmax of 450 nm, and is supplied as a crystalline solid or red-brown powder with solubility in DMSO (≥50 mg/mL) and acetone (10 mg/mL) . Its structural features differentiate it from common carotenoids like astaxanthin, β-carotene, and lutein, directly impacting its stability profile and biological targeting [1].

1
Marine-derived carotenoid with unique allene and epoxy structure; not interchangeable with astaxanthin or β-carotene
2
Research-grade material typically supplied at high HPLC purity; verify lot-specific COA
3
Thermal and photic instability demand cold storage and encapsulation for formulation studies

Fucoxanthin Structural Differentiation


Substituting fucoxanthin with other common carotenoids, such as astaxanthin or β-carotene, is not scientifically valid due to its distinct allene bond (C=C=C) and epoxy functional group, which are absent in these analogs [1]. This structural uniqueness directly governs its distinct biological activity profile, including the upregulation of uncoupling protein 1 (UCP1) in white adipose tissue, a mechanism not shared by non-allene carotenoids [2]. Furthermore, the compound's inherent instability—characterized by first-order degradation kinetics under thermal and photic stress—necessitates specific procurement and handling criteria, including low-temperature storage and advanced encapsulation strategies, which are not applicable to more stable carotenoids [3][4].

Structure Non-allene carotenoids lack the epoxy group and cannot replicate UCP1-mediated WAT browning
Stability Common carotenoids have different degradation kinetics; fucoxanthin-specific encapsulation may be required
Target P-gp inhibitory activity and MDR reversal profile may not transfer to astaxanthin or β-carotene

Fucoxanthin Performance Benchmarks


Anti-Inflammatory Potency in Macrophage Models

In a direct head-to-head study using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, fucoxanthin (20 μM) demonstrated superior protection against cytotoxicity compared to astaxanthin and lutein. Specifically, fucoxanthin protected cytotoxicity by 10.7% more than astaxanthin and 15.8% more than lutein [1]. Furthermore, fucoxanthin showed a significantly greater reduction in pro-inflammatory markers, including nitric oxide (NO), prostaglandin E2 (PGE2), and NF-κB p65 levels, relative to both comparators [1].

Anti-inflammatory potency
Head-to-head
10.7% higher cytoprotection vs. astaxanthin; 15.8% vs. lutein at 20 µM in LPS-induced RAW 264.7 macrophages
Supports cytoprotection endpoint review in macrophage inflammation model
Reported difference under single concentration/time; independent validation recommended
Inflammation Immunology Carotenoid Pharmacology

UCP1 Upregulation in White Adipose Tissue

Fucoxanthin induces a unique mechanism of action by upregulating uncoupling protein 1 (UCP1) expression in white adipose tissue (WAT), a property not observed with glycolipid components or other common carotenoids [1]. In a controlled in vivo study, fucoxanthin-fed mice showed a significant reduction in WAT weight and clear UCP1 protein and mRNA expression in WAT, while glycolipid-fed mice showed no difference in WAT weight and minimal UCP1 expression [1]. This mechanism, linked to the compound's allene structure, distinguishes it from astaxanthin and β-carotene, which primarily act through antioxidant pathways [2].

UCP1 upregulation in WAT
Head-to-head
Significant WAT weight reduction and clear UCP1 expression in fucoxanthin-fed KK-Ay mice; not observed with glycolipid control
Indicates UCP1 pathway-response specific to allene-containing carotenoid
Qualitative comparison; dose-response and long-term data to verify
Obesity Metabolism Thermogenesis Adipose Biology

Bioavailability Enhancement via Nanoencapsulation

The inherently low oral bioavailability of fucoxanthin can be significantly improved through advanced nanoencapsulation strategies. In a comparative study, alginate/casein nanoparticles loaded with Phaeodactylum tricornutum extract (PE) enhanced the absorption of fucoxanthin metabolites (fucoxanthinol and amarouciaxanthin A) in mouse plasma by 31.8% to 332.1% compared to non-encapsulated PE [1]. This formulation also demonstrated a 1.8-fold improvement in membrane permeability across Caco-2/TC7 intestinal cell monolayers [1].

Bioavailability enhancement
Head-to-head
31.8%–332.1% higher plasma metabolite absorption with alginate/casein nanoparticles; 1.8-fold higher Caco-2 permeability
Supports formulation-exposure review for oral delivery research
Data from a single nanocarrier platform; method-transfer validation needed
Bioavailability Pharmacokinetics Drug Delivery Nanotechnology

P-gp Inhibition and MDR Reversal

Fucoxanthin exhibits potent activity in reversing multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. In a comparative study, fucoxanthin (50-100 μM) produced a 3- to 5-fold higher retention of fluorescent P-gp substrates (doxorubicin, rhodamine 123) in MDR Caco-2 and CEM/ADR5000 cells compared to the known competitive inhibitor verapamil [1]. Furthermore, fucoxanthin reduced P-gp protein levels to 12% of untreated control levels, a significantly greater reduction than the 24% reduction achieved with canthaxanthin (p<0.001) [1]. This potent P-gp inhibition resulted in synergistic enhancement of cytotoxic drug efficacy, such as a 53.37-fold enhancement of 5-fluorouracil cytotoxicity [1].

P-gp inhibition & MDR reversal
Head-to-head
3–5× higher P-gp substrate retention vs. verapamil; P-gp levels reduced to 12% of control (vs. 24% for canthaxanthin)
Supports MDR reversal screening context in transporter studies
In vitro data at 50–100 µM; translational model-context to verify
Cancer Chemotherapy Multidrug Resistance P-glycoprotein

CNF Emulsion Gel Stability Improvement

Fucoxanthin's inherent instability under thermal and photic stress can be mitigated using a novel cellulose nanofibril (CNF)-stabilized emulsion gel platform. This formulation demonstrated high storage stability at 4 °C, maintaining minimal phase separation over 8 days [1]. The release kinetics showed fucoxanthin release increasing to 9.22 ± 0.62% at pH 8.0 and 9.52 ± 0.58% under 1000 mM NaCl, while effectively preserving antioxidant activity under varied pH, salinity, and temperature conditions [1]. This represents a novel delivery system not previously reported for fucoxanthin [1].

CNF emulsion gel stability
Class-level
Minimal phase separation over 8 days at 4°C; controlled release up to 9.5% at high ionic strength
Indicates formulation-dependent stability improvement potential
Novel gel platform; reproducibility across different fucoxanthin batches to confirm
Formulation Stability Food Science Nutraceuticals

Fucoxanthin Key Application Scenarios


WAT Browning for Anti-Obesity Research

Fucoxanthin is the preferred compound for in vivo studies investigating the browning of white adipose tissue (WAT) and the induction of UCP1-mediated thermogenesis. Its unique ability to upregulate UCP1 expression in WAT, a mechanism not replicated by other carotenoids like astaxanthin or β-carotene, directly addresses the experimental need to induce beige adipocyte formation and reduce abdominal fat mass in rodent models [1].

Cancer MDR Reversal Assays

For in vitro oncology research focused on overcoming P-glycoprotein (P-gp)-mediated multidrug resistance, fucoxanthin serves as a potent chemosensitizer. Its demonstrated ability to reduce P-gp levels to 12% of control (vs. 24% for canthaxanthin) and produce a 53-fold synergistic enhancement of 5-FU cytotoxicity makes it an essential tool for combination chemotherapy studies and MDR reversal screening [2].

Anti-Inflammatory Pharmacology in Macrophages

Fucoxanthin is the superior carotenoid choice for in vitro assays evaluating the suppression of LPS-induced inflammation in macrophages. Its quantitatively greater cytoprotection (10.7% and 15.8% higher than astaxanthin and lutein, respectively) and more effective reduction of NO, PGE2, and NF-κB p65 in RAW 264.7 cells provide a clear and verifiable advantage for immunology and inflammation research [3].

Nanoencapsulated Nutraceuticals with Enhanced Bioavailability

Formulation scientists developing oral delivery systems for fucoxanthin should consider alginate/casein-based or cellulose nanofibril (CNF)-based nanoencapsulation platforms. These technologies have been empirically validated to enhance the oral absorption of fucoxanthin metabolites by up to 332% in vivo and to provide stable emulsion gels with controlled release properties, directly addressing the compound's inherent bioavailability and stability challenges [4][5].

Application
Selection Property
Validation Focus
WAT browning thermogenesis studies
UCP1 induction mechanism
WAT UCP1 expression and adiposity reduction in rodent models
MDR reversal screening
P-gp inhibition and substrate retention
Chemosensitizer synergy and transporter-level endpoints
Macrophage inflammation assays
Cytoprotection in LPS-induced model
NO, PGE2, NF-κB reduction readouts
Oral formulation exposure studies
Nanoencapsulation stability and release
Metabolite absorption and controlled-release kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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